![molecular formula C15H7F6N3OS B2669777 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 400077-06-7](/img/structure/B2669777.png)
2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It has a molecular formula of C15H7F6N3OS .
Molecular Structure Analysis
The molecular weight of this compound is 391.2909992 . Unfortunately, the specific molecular structure analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen
Structural Characterization and Inhibitory Potential
- Structural insights into dihydropyrimidine derivatives, including a compound with a similar structure, have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis revealed their crystalline structures and potential inhibitory effects against the human DHFR enzyme, suggesting applications in the development of new chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).
Spectroscopic Analysis and Chemotherapeutic Potential
- Spectroscopic techniques have been employed to investigate the structure of similar pyrimidine derivatives, highlighting their potential as anti-diabetic compounds. Molecular docking studies suggest these compounds could exhibit inhibitory activity against specific targets, indicating their utility in drug discovery for diabetes and other diseases (N. Z. Alzoman et al., 2015).
Crystal Structure and Biological Activities
- Research on pyrido[4,3-d]pyrimidine derivatives has provided details on their crystal structure and potential biological activities. These insights can guide the synthesis of novel compounds with improved pharmacological profiles (Mo et al., 2007).
Synthesis of Trifluoromethylated Analogues
- The synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the utility of pyrimidine derivatives in creating compounds with potential medicinal chemistry applications. These analogues demonstrate the importance of structural motifs for drug design (V. Sukach et al., 2015).
Cytotoxic Activity of Pyrimidine Derivatives
- Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research highlights the potential of pyrimidine derivatives in cancer therapy, with specific derivatives showing promising results (Marcin Stolarczyk et al., 2018).
Zukünftige Richtungen
Trifluoromethylation reactions, which this compound could potentially be involved in, are important transformations in the research and development of drugs, agrochemicals, and functional materials . Therefore, the future directions could involve further exploration of these reactions and their applications.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3OS/c16-14(17,18)10-3-1-2-8(4-10)11(25)7-26-13-23-6-9(5-22)12(24-13)15(19,20)21/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDCHRQIAVWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

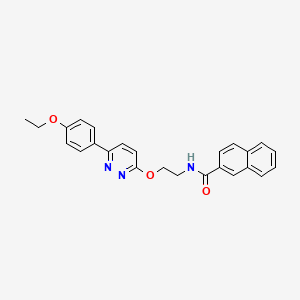
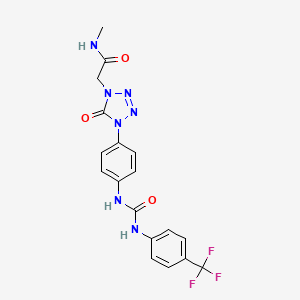
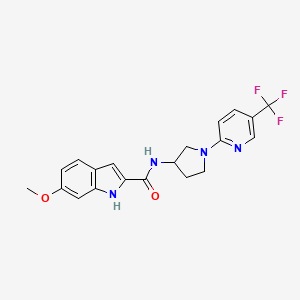
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
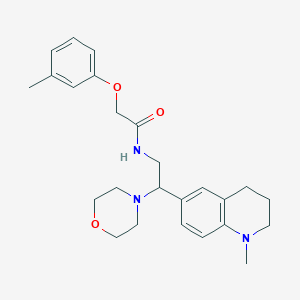

![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)
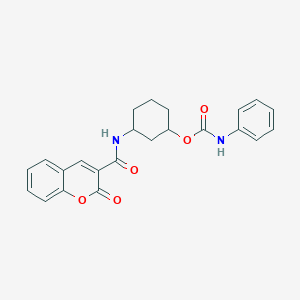
![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)
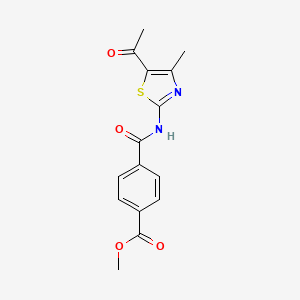
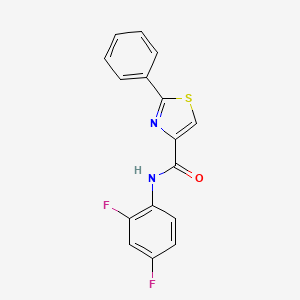
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)